molecular formula C20H21N5O2 B5542911 N-methyl-N-[[3-(2H-tetrazol-5-yl)phenyl]methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

N-methyl-N-[[3-(2H-tetrazol-5-yl)phenyl]methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

Cat. No.: B5542911
M. Wt: 363.4 g/mol
InChI Key: ZPRYVVBRYIUCEJ-UHFFFAOYSA-N
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Description

N-methyl-N-[[3-(2H-tetrazol-5-yl)phenyl]methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide is a complex organic compound that features a tetrazole ring, a benzoxepine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[[3-(2H-tetrazol-5-yl)phenyl]methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method for synthesizing tetrazoles involves the reaction of nitriles with sodium azide under acidic conditions . The benzoxepine ring can be synthesized through a series of cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[[3-(2H-tetrazol-5-yl)phenyl]methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-methyl-N-[[3-(2H-tetrazol-5-yl)phenyl]methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-[[3-(2H-tetrazol-5-yl)phenyl]methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner . This interaction can modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-[[3-(2H-tetrazol-5-yl)phenyl]methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide is unique due to the combination of the tetrazole and benzoxepine rings in a single molecule. This structural feature provides a distinct set of chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

N-methyl-N-[[3-(2H-tetrazol-5-yl)phenyl]methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-25(13-14-5-4-7-16(11-14)19-21-23-24-22-19)20(26)17-9-10-27-18-8-3-2-6-15(18)12-17/h2-8,11,17H,9-10,12-13H2,1H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRYVVBRYIUCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)C2=NNN=N2)C(=O)C3CCOC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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